molecular formula C17H23NO4 B1419204 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid CAS No. 1219175-87-7

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Cat. No.: B1419204
CAS No.: 1219175-87-7
M. Wt: 305.4 g/mol
InChI Key: QJJFWVCMROGUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, making it a versatile intermediate in various synthetic pathways.

Mechanism of Action

Target of Action

The primary target of the compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound this compound, also known as a tert-butyloxycarbonyl (Boc) group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate protecting group .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving amines. By acting as a protecting group, it prevents the amines from participating in reactions until the protecting group is removed .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the conditions under which it is used. As a protecting group, its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the specific context of the synthesis .

Result of Action

The result of the action of this compound is the protection of amines during synthesis. This allows for transformations of other functional groups without interference from the amines .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base and the specific conditions of the synthesis . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making it stable to nucleophilic reagents and base hydrolysis . The interactions with these enzymes are crucial for the selective protection and deprotection processes in peptide synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, which can lead to changes in the cellular environment and affect the function of proteins and enzymes . This deprotection process can impact cell signaling pathways by altering the availability of active amines, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This mechanism is essential for the selective protection and deprotection of amines in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but can degrade under acidic or basic conditions . Long-term studies have shown that the deprotection of the Boc group can lead to changes in cellular function, particularly in in vitro studies where the compound is used to protect amines during peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and changes in cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds . The Boc group is metabolized through hydrolysis, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This metabolic pathway is essential for the selective protection and deprotection of amines in organic synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with binding proteins that help localize and accumulate the compound in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s Boc group can be targeted to specific compartments through post-translational modifications or targeting signals . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

    Oxidation: Phenyl ketones, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Free amines, substituted piperidines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.

    Industry: In the production of fine chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid

Comparison: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is unique due to the position of the phenyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug development and chemical research.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFWVCMROGUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.